

The Discovery and Historical Synthesis of Phenylalanine: A Technical Guide

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This guide provides an in-depth exploration of the discovery and seminal synthesis of the essential amino acid, phenylalanine. It is intended for researchers, scientists, and professionals in drug development, offering a detailed account of the foundational experiments, methodologies, and metabolic significance of this crucial biomolecule.

Discovery and Initial Characterization

Phenylalanine was first identified in 1879 by Ernst Schulze and J. Barbieri.[1] They isolated the compound from yellow lupine (Lupinus luteus) seedlings, initially assigning it the empirical formula C9H11NO2.[1]

Experimental Protocol: Isolation from Lupinus luteus

While the precise, step-by-step protocol from the original 1879 publication is not readily available in modern databases, a reconstruction based on common 19th-century biochemical isolation techniques for amino acids from plant sources is presented below. This process would have involved extraction, precipitation, and purification steps.

Objective: To isolate and purify the novel amino acid, phenylalanine, from yellow lupine seedlings.

Materials:

Yellow lupine (Lupinus luteus) seedlings



- Water (distilled)
- Lead (II) acetate solution
- Hydrogen sulfide (gas)
- Ethanol
- Apparatus for extraction (e.g., press, beakers, funnels)
- Filtration apparatus
- Apparatus for generating and handling hydrogen sulfide

Methodology:

- Extraction: The lupine seedlings were likely macerated and pressed to extract the plant juice.
 This aqueous extract, containing a mixture of amino acids, sugars, and other plant metabolites, would have been collected.
- Clarification: To remove proteins and other large molecules, a solution of lead (II) acetate was probably added to the extract. This would cause the precipitation of proteins and other impurities, which could then be removed by filtration.
- Removal of Excess Lead: The excess lead ions in the filtrate were then precipitated by bubbling hydrogen sulfide gas through the solution, forming insoluble lead sulfide. This precipitate was subsequently removed by filtration.
- Concentration and Crystallization: The resulting solution, now enriched with amino acids, would have been concentrated by evaporation. Upon cooling, various amino acids would crystallize out of the solution.
- Fractional Crystallization: Phenylalanine would have been separated from other amino acids through a process of fractional crystallization, likely using ethanol to selectively precipitate different amino acids based on their varying solubilities.
- Purification: The crude crystals of phenylalanine would be further purified by recrystallization from hot water to yield the final, purified compound.



Initial Physical and Chemical Properties

The initial characterization of phenylalanine by Schulze and Barbieri would have involved determining its basic physical and chemical properties. The following table summarizes some of these properties, supplemented with modern, more precise measurements.

Property	Value
Molecular Formula	C9H11NO2
Molecular Weight	165.19 g/mol
Appearance	Monoclinic plates or leaflets from warm concentrated aqueous solutions; hydrated needles from dilute solutions.
Melting Point	Decomposes at approximately 283°C
Solubility in Water	19.8 g/L at 0°C, 29.6 g/L at 25°C, 44.3 g/L at 50°C, 66.2 g/L at 75°C, 99.0 g/L at 100°C
рКа	pK1 (carboxyl group) = 1.83, pK2 (amino group) = 9.13
Optical Rotation ([α]D20)	-35.1° (c = 1.94)

First Chemical Synthesis of Phenylalanine

The first successful chemical synthesis of phenylalanine was achieved in 1882 by Emil Erlenmeyer and A. Lipp.[1] They utilized a method that was a precursor to what is now known as the Erlenmeyer-Plöchl azlactone and amino acid synthesis.[2][3] Another related method for synthesizing phenylalanine is the Strecker synthesis, which was first reported by Adolph Strecker in 1850 for the synthesis of alanine.[4]

Experimental Protocol: Erlenmeyer-Plöchl Azlactone Synthesis

This synthesis involves the condensation of an aldehyde with an N-acylglycine in the presence of acetic anhydride. The resulting azlactone is then hydrolyzed and reduced to yield the amino acid.



Objective: To synthesize racemic phenylalanine from benzaldehyde and hippuric acid.

Materials:

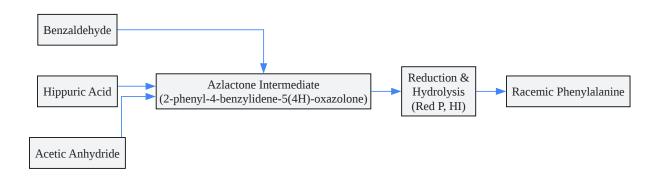
- Benzaldehyde
- Hippuric acid (N-benzoylglycine)
- Acetic anhydride
- Sodium acetate (anhydrous)
- Red phosphorus
- · Hydriodic acid
- Sodium hydroxide
- Hydrochloric acid

Methodology:

- Formation of the Azlactone: A mixture of benzaldehyde, hippuric acid, and anhydrous sodium acetate was heated with an excess of acetic anhydride. This reaction forms 2-phenyl-4-benzylidene-5(4H)-oxazolone, an azlactone.
- Reduction and Hydrolysis: The azlactone intermediate was then subjected to reduction and hydrolysis. This was likely achieved by heating with red phosphorus and hydriodic acid. This step reduces the double bond and opens the oxazolone ring.
- Isolation and Purification: The resulting mixture was then treated with a base, such as sodium hydroxide, to neutralize the acids and precipitate the crude phenylalanine. The crude product was then dissolved in hot water and the pH adjusted with hydrochloric acid to the isoelectric point of phenylalanine to induce crystallization. The final product was a racemic mixture of D- and L-phenylalanine.

Logical Workflow of Erlenmeyer-Plöchl Synthesis





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Caption: Workflow of the Erlenmeyer-Plöchl synthesis of phenylalanine.

Strecker Synthesis of Phenylalanine

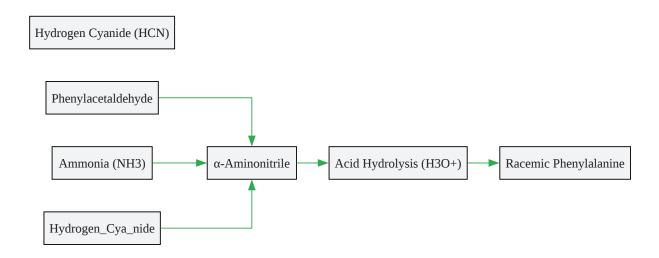
While not the first historical synthesis, the Strecker synthesis is a fundamental method for producing amino acids. For phenylalanine, the starting material is phenylacetaldehyde.

Methodology:

- Formation of α-aminonitrile: Phenylacetaldehyde is reacted with ammonia and hydrogen cyanide. The ammonia first reacts with the aldehyde to form an imine, which is then attacked by the cyanide ion to form an α-aminonitrile.
- Hydrolysis: The α-aminonitrile is then hydrolyzed, typically with a strong acid, to convert the nitrile group into a carboxylic acid, yielding racemic phenylalanine.

Strecker Synthesis Pathway





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Caption: Pathway of the Strecker synthesis for producing phenylalanine.

Metabolic Significance and Key Pathways

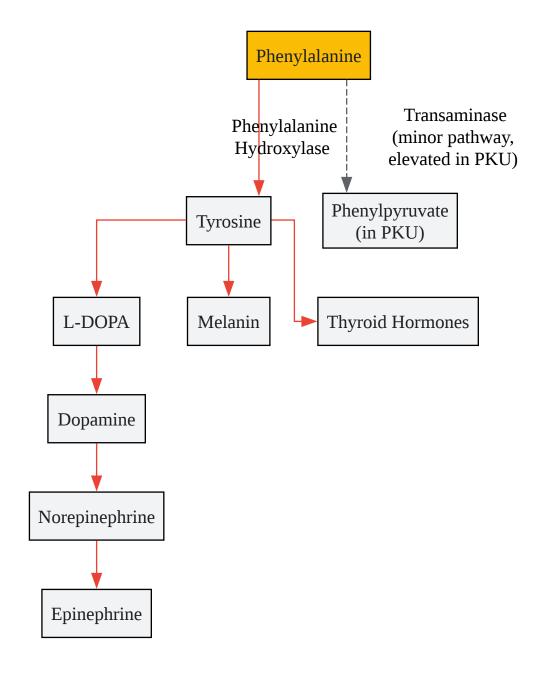
Phenylalanine is an essential amino acid in humans, meaning it cannot be synthesized de novo and must be obtained from the diet. Its primary metabolic fate is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase.

Phenylalanine to Tyrosine Conversion

This hydroxylation reaction is a critical step in amino acid metabolism. Tyrosine is a precursor for the synthesis of several important molecules, including the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), the pigment melanin, and thyroid hormones.

Signaling Pathway: Phenylalanine Metabolism





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Caption: Major metabolic pathways of phenylalanine.

Phenylketonuria (PKU)

Phenylketonuria is an inborn error of metabolism resulting from a deficiency in the enzyme phenylalanine hydroxylase.[5] This deficiency leads to an accumulation of phenylalanine in the blood and its conversion to phenylpyruvate via a minor transaminase pathway.[5] Untreated, PKU can lead to severe intellectual disability and other neurological problems. The discovery of



PKU by Asbjørn Følling in 1934 and the subsequent development of a low-phenylalanine diet were milestones in medical genetics and biochemistry.[5]

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